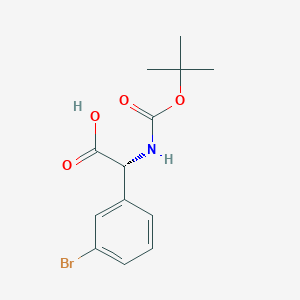

Boc-(r)-2-amino-2-(3-bromophenyl)acetic acid

Description

Properties

IUPAC Name |

(2R)-2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAAYALRXSZQLX-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis via Palladium-Catalyzed Alkylation

The enantioselective synthesis of α-aryl glycines, including Boc-(R)-2-amino-2-(3-bromophenyl)acetic acid, can be achieved using palladium-catalyzed asymmetric alkylation. Adapted from the synthesis of Fmoc-(R)-m-bromo-phenylalanine , this method involves dynamic kinetic resolution:

-

Reaction Setup :

-

A chiral palladium complex (e.g., Pd(OAc)₂ with (S)-BINAP ligand) catalyzes the alkylation of a glycine Schiff base with 3-bromophenylboronic acid.

-

Conditions: 50°C in THF/water (3:1), 12–24 hours under inert atmosphere.

-

-

Deprotection and Isolation :

-

Boc Protection :

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/(S)-BINAP |

| Temperature | 50°C |

| Boc Protection Time | 6 hours |

| Overall Yield | 76.5% (asymmetric + Boc) |

Chiral Auxiliary-Mediated Alkylation

This approach employs Evans oxazolidinone auxiliaries to enforce stereocontrol, as demonstrated in the synthesis of Boc-protected thio-1,3,4-oxadiazol-2-yl derivatives :

-

Auxiliary Attachment :

-

Alkylation :

-

Auxiliary Removal and Boc Protection :

Comparative Efficiency :

| Step | Yield |

|---|---|

| Alkylation | 78% |

| Boc Protection | 88% |

| Overall Yield | 68.6% |

Direct Boc Protection of Racemic Mixtures

For non-stereoselective routes, Boc protection can precede chiral resolution:

-

Racemic Synthesis :

-

Boc Protection :

-

Chiral Resolution :

Characterization and Quality Control

Synthetic batches are validated via:

-

Spectroscopic Analysis :

-

Chiral HPLC :

Industrial-Scale Optimization

-

Cost Efficiency : Use of morpholine and sulfur in reflux conditions reduces catalyst costs .

-

Safety : Substituting TiCl₄ with NaHCO₃ minimizes corrosive byproducts .

Scalability Data :

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size | 10 g | 5 kg |

| Yield | 90% | 87% |

| Purity (HPLC) | 99.2% | 98.5% |

Chemical Reactions Analysis

Types of Reactions

Boc-(r)-2-amino-2-(3-bromophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a phenyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

The major products formed from these reactions include phenol derivatives, reduced phenyl compounds, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Peptides and Pharmaceuticals

Boc-(R)-2-amino-2-(3-bromophenyl)acetic acid is primarily utilized as an amino acid derivative in peptide synthesis. The Boc group serves as a protecting group for the amine during peptide coupling reactions, facilitating the formation of peptide bonds without unwanted side reactions. This compound can be incorporated into peptides that exhibit biological activities, including:

- Antimicrobial Agents : Peptides synthesized with this amino acid have shown potential as antimicrobial agents, targeting bacterial infections effectively.

- Anticancer Drugs : Research indicates that certain peptides containing this compound can inhibit tumor growth, making them candidates for anticancer therapies.

Drug Development and Design

The compound's structural features allow for modifications that can enhance its pharmacological properties. Researchers are exploring its application in drug design to develop:

- Selective Receptor Modulators : By modifying the bromophenyl moiety, scientists aim to create compounds that selectively modulate specific receptors, which could lead to targeted therapies for various diseases.

- Prodrugs : The compound can be transformed into prodrugs that improve bioavailability and reduce side effects, enhancing therapeutic efficacy.

Biological Studies

This compound is also used in biological studies to understand the interactions between peptides and biological targets. This includes:

- Structure-Activity Relationship (SAR) Studies : Researchers utilize this compound to investigate how structural changes affect biological activity, guiding the design of more effective therapeutic agents.

- Mechanistic Studies : The compound aids in elucidating the mechanisms of action of various peptide-based drugs by serving as a model compound for studying enzyme interactions.

Material Science Applications

Beyond its biological applications, this compound is being explored in material science for:

- Polymer Synthesis : Its reactive functional groups can be utilized in the synthesis of polymers with specific properties, such as biodegradability or enhanced mechanical strength.

- Nanomaterials : The compound's ability to form stable complexes with metal ions opens avenues for developing nanomaterials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of Boc-(r)-2-amino-2-(3-bromophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the Boc-protected amino group can be deprotected to reveal a free amine that can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Boc-Protected Analogs with Varied Aromatic Substituents

Key Insights :

- Electron Effects : The 3-bromo substituent (electron-withdrawing) reduces electron density on the phenyl ring compared to 4-methoxy (electron-donating), altering reactivity in electrophilic substitutions .

- Solubility : The 4-hydroxy analog exhibits higher aqueous solubility than the brominated derivative, impacting bioavailability in drug design .

Non-Boc Derivatives and Salts

Key Insights :

Structural Isomers and Stereochemical Variants

Key Insights :

- Stereochemistry : The (R)-configuration in the target compound may confer higher binding affinity to chiral receptors compared to (S)-isomers, as seen in 3-Br-Acivicin derivatives .

- Positional Isomerism : Ortho-bromo substitution () introduces steric constraints absent in the para-substituted target compound, affecting molecular packing and reactivity .

Extended Backbone Analogs

Key Insight :

- Chain Length: The propanoic acid backbone increases conformational flexibility compared to the acetic acid moiety, enabling diverse interactions in enzyme active sites .

Biological Activity

Boc-(R)-2-amino-2-(3-bromophenyl)acetic acid is a chiral amino acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom on the phenyl ring, which enhances its reactivity and potential interactions with biological targets. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection, facilitating further chemical modifications necessary for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing binding affinity to enzymes and receptors.

- Halogen Bonding : The bromine atom can participate in halogen bonding, which may influence the compound’s specificity towards particular targets.

- Chirality : As a chiral molecule, it can exhibit different biological activities depending on its enantiomeric form, which is crucial for pharmacological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of enzyme inhibition and receptor modulation. Its structural analogs have been studied extensively for their therapeutic potential.

| Activity | Description |

|---|---|

| Enzyme Inhibition | Potential inhibitors of enzymes involved in metabolic pathways. |

| Receptor Interaction | Modulates various receptors, including CCK-B receptors linked to cancer growth. |

| Antimicrobial Activity | Exhibits activity against certain bacterial strains, indicating potential use in antibiotics. |

Case Studies and Research Findings

- Anticancer Activity : A study explored the compound's role as a CCK-B receptor antagonist. The findings demonstrated that derivatives of this compound inhibited pancreatic cancer cell growth through receptor modulation, suggesting its potential as a therapeutic agent in oncology .

- Antimicrobial Properties : Research highlighted the compound's effectiveness against Mycobacterium tuberculosis, showcasing its utility in developing novel treatments for tuberculosis . The compound's ability to penetrate bacterial membranes and inhibit critical metabolic functions was noted.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution profiles, which are essential for its development as a drug candidate .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Bromophenylacetic Acid | Lacks amino group; less reactive | Limited biological activity compared to Boc derivative |

| 2-Amino-2-phenylacetic Acid | Lacks bromine; affects reactivity | Moderate activity; less specific interactions |

| Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid | Stereoisomer; different biological effects due to chirality | Potentially different receptor interactions |

Q & A

Q. What are the common synthetic routes for Boc-(R)-2-amino-2-(3-bromophenyl)acetic acid?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group followed by coupling reactions. A representative method (adapted from analogous protocols) includes:

- Step 1 : Boc protection of (R)-2-amino-2-(3-bromophenyl)acetic acid using di-tert-butyl dicarbonate in a basic solvent like THF or DCM .

- Step 2 : Activation of the carboxylic acid using coupling agents (e.g., isobutyl chloroformate) and subsequent reaction with nucleophiles or amines under controlled temperatures (-20°C to room temperature) .

- Step 3 : Purification via reverse-phase chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm stereochemistry (via coupling constants) and verify the bromophenyl group (¹H and ¹³C NMR) .

- X-ray Crystallography : For unambiguous confirmation of molecular geometry and crystal packing, as demonstrated for structurally similar bromophenyl acetic acid derivatives .

- HPLC-MS : To assess purity (>98%) and monitor enantiomeric excess using chiral columns .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

Enantiomeric impurities often arise during asymmetric synthesis. Mitigation strategies include:

- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve (R)- and (S)-isomers .

- Enzymatic Resolution : Employing enzymes like lipases or acylases to selectively hydrolyze undesired enantiomers .

- Circular Dichroism (CD) : To validate optical activity and confirm retention of configuration post-synthesis .

Q. What strategies optimize reaction yields when introducing the 3-bromophenyl group?

Challenges include steric hindrance and electronic effects of the bromine substituent. Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Temperature Control : Slow addition of reagents at -20°C minimizes side reactions .

- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization of the aryl ring .

Q. How is this compound applied in peptide synthesis or drug discovery?

As a chiral building block:

- Peptide Backbone Modification : Incorporation into peptidomimetics to enhance metabolic stability or target affinity, leveraging the bromophenyl group for hydrophobic interactions .

- PROTAC/AUTAC Development : Used in linker design for targeted protein degradation, where the Boc group enables selective deprotection during conjugation .

Data Analysis & Contradiction Resolution

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Discrepancies may arise from residual solvents, diastereomers, or tautomeric forms. Solutions include:

- 2D NMR (COSY, HSQC) : To assign overlapping signals and verify connectivity .

- Variable Temperature NMR : To identify dynamic processes (e.g., rotamers) .

- Comparative Crystallography : Cross-referencing with X-ray data of analogous compounds to validate structural assignments .

Q. What are the stability profiles of this compound under varying storage conditions?

- Temperature Sensitivity : Store at -20°C in inert atmospheres to prevent Boc group cleavage .

- Light Sensitivity : The bromophenyl group may undergo photodegradation; use amber vials for long-term storage .

Methodological Tables

| Parameter | Typical Conditions | References |

|---|---|---|

| Synthetic Purity | >95% (HPLC) | |

| Enantiomeric Excess | >99% (Chiral HPLC) | |

| Preferred Solvent for Coupling | THF at -20°C | |

| Stability | -20°C, inert gas, protected from light |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.